molecular formula C8H15ClO3S B13061749 2-(Oxan-4-yl)propane-2-sulfonyl chloride

2-(Oxan-4-yl)propane-2-sulfonyl chloride

Cat. No.: B13061749
M. Wt: 226.72 g/mol
InChI Key: XEYMTSYTTVQHSR-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)propane-2-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Oxan-4-yl)propane-2-sulfonyl chloride typically involves the oxidative chlorination of thiol derivatives. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This reaction is highly efficient and produces the desired sulfonyl chloride in excellent yields under mild conditions. Industrial production methods may vary, but they generally follow similar oxidative chlorination pathways to ensure high purity and yield.

Chemical Reactions Analysis

2-(Oxan-4-yl)propane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl chlorides.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: The sulfonyl chloride group can be substituted with various nucleophiles to form different derivatives.

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Oxan-4-yl)propane-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: The compound is used in the modification of biomolecules for various biochemical studies.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propane-2-sulfonyl chloride involves the formation of sulfonyl chloride groups, which are highly reactive and can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

2-(Oxan-4-yl)propane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to its oxan-4-yl substituent, which imparts distinct chemical properties and reactivity .

Similar compounds include:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • p-Toluenesulfonyl chloride

These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

2-(oxan-4-yl)propane-2-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-8(2,13(9,10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3

InChI Key

XEYMTSYTTVQHSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCOCC1)S(=O)(=O)Cl

Origin of Product

United States

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